2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, an epoxyisoindole structure, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The epoxyisoindole structure can be synthesized via a Diels-Alder reaction followed by epoxidation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the tetrazole ring .
Scientific Research Applications
2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzymes, inhibiting their activity. The epoxyisoindole structure may interact with biological membranes, affecting their integrity and function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Shares a similar triazole ring structure but lacks the epoxyisoindole and tetrazole components.
1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Contains a similar indene structure but does not have the tetrazole or epoxyisoindole groups.
Uniqueness
2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N5O4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-[[1-(2-methylphenyl)tetrazol-5-yl]-phenylmethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C24H21N5O4/c1-14-7-5-6-10-16(14)29-21(25-26-27-29)20(15-8-3-2-4-9-15)28-13-24-12-11-17(33-24)18(23(31)32)19(24)22(28)30/h2-12,17-20H,13H2,1H3,(H,31,32) |
InChI Key |
HNRXJCZEOHTRIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C3=CC=CC=C3)N4CC56C=CC(O5)C(C6C4=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.